1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-

Description

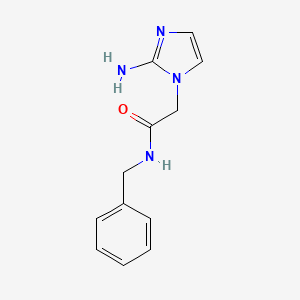

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- is a substituted imidazole derivative characterized by an acetamide backbone functionalized with a 2-amino group and an N-benzyl (phenylmethyl) substituent. The imidazole core is a common pharmacophore in drug design due to its ability to participate in hydrogen bonding and π-π interactions .

Properties

CAS No. |

101213-44-9 |

|---|---|

Molecular Formula |

C12H14N4O |

Molecular Weight |

230.27 g/mol |

IUPAC Name |

2-(2-aminoimidazol-1-yl)-N-benzylacetamide |

InChI |

InChI=1S/C12H14N4O/c13-12-14-6-7-16(12)9-11(17)15-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14)(H,15,17) |

InChI Key |

KUVQQVSVDLHXDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2N |

Origin of Product |

United States |

Preparation Methods

Formation of α-Bromoacetamide Intermediate

A common initial step is the reaction of primary or secondary amines with bromoacetyl bromide in the presence of a base such as triethylamine (TEA) in dry solvents like acetonitrile or dichloromethane at room temperature. This yields N-mono or N,N-disubstituted α-bromoacetamide intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Amine + Bromoacetyl bromide + TEA, dry acetonitrile, RT, 3 h | α-Bromoacetamide intermediate formation |

This intermediate is crucial for subsequent nucleophilic substitution with imidazole rings.

Nucleophilic Substitution with Imidazole

The α-bromoacetamide intermediate undergoes nucleophilic substitution with imidazole or substituted imidazoles. This reaction is typically performed in polar aprotic solvents such as dry DMF with potassium carbonate as a base at room temperature for 2 hours.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | α-Bromoacetamide + Imidazole + K2CO3, dry DMF, RT, 2 h | Formation of imidazole-substituted acetamide |

However, yields can be low with this method, and optimization may be required for scale-up.

Use of Protecting Groups and Coupling Reagents

In some synthetic routes, the amine group is protected using benzyl carbamate (CBZ) to prevent side reactions during coupling. The protected amine is then coupled with acetamide derivatives using coupling reagents in the presence of a base to form intermediates, which are subsequently deprotected by catalytic hydrogenation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| A | Protected amine (CBZ) + Acetamide derivative + Coupling reagent + Base | Intermediate formation (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) |

| B | Hydrogen + Hydrogenolysis catalyst | Deprotection to yield free amine acetamide |

This method allows for selective functionalization and purification of intermediates.

Reductive Alkylation

Another approach involves reductive alkylation of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde and sodium borohydride (NaBH4) in dry methanol. This method introduces the benzyl group on the nitrogen atom of the imidazole ring, forming the N-(phenylmethyl) substituent.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-(1H-imidazol-1-yl)propan-1-amine + Benzaldehyde + NaBH4, dry MeOH | Reductive alkylation to N-benzyl imidazole derivative |

This step is critical for introducing the phenylmethyl group in the target molecule.

Alternative Amide Formation via Acid Chloride or Imidazolide Intermediates

Preparation of related imidazole acetamides can also be achieved by reacting imidazole derivatives with acid chlorides or imidazolides formed from carboxylic acids and carbonyldiimidazole (CDI). For example, 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid can be converted to an imidazolide intermediate, which then reacts with amines to form the acetamide.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Carboxylic acid + Carbonyldiimidazole (CDI), dry THF, reflux 1 h | Imidazolide intermediate formation |

| 2 | Imidazolide + Amine + Base, dry THF, RT, 16 h | Acetamide formation |

This method is useful for preparing substituted imidazole acetamides with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| α-Bromoacetamide + Imidazole | Bromoacetyl bromide, TEA, dry acetonitrile; then imidazole, K2CO3, dry DMF | Straightforward, common intermediates | Low yields, requires optimization |

| Protecting Group Strategy | CBZ-protected amine, coupling reagent, hydrogenolysis catalyst | Selective functionalization, clean intermediates | Multi-step, requires hydrogenation |

| Reductive Alkylation | Benzaldehyde, NaBH4, dry methanol | Efficient benzyl group introduction | Requires careful control of reduction |

| Acid Chloride/Imidazolide Route | Carbonyldiimidazole, dry THF, amines | High purity, versatile for substitutions | Longer reaction times, moisture sensitive |

Research Findings and Optimization Notes

The nucleophilic substitution step with imidazole often suffers from low yields; using dry DMF and potassium carbonate at room temperature for 2 hours is standard, but yields can be improved by optimizing solvent, temperature, and base.

Protecting group strategies using benzyl carbamate (CBZ) allow for better control of amine reactivity and facilitate purification, but require an additional hydrogenolysis step.

Reductive alkylation with benzaldehyde and NaBH4 is a reliable method to introduce the phenylmethyl group on the imidazole nitrogen, which is essential for the target compound's structure.

The use of carbonyldiimidazole (CDI) to form imidazolide intermediates from carboxylic acids provides a mild and efficient route to amide bond formation with imidazole derivatives, suitable for sensitive substrates.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Imidazole-1-acetamide derivatives have been studied for their potential therapeutic properties. Their structural features allow them to interact with various biological targets, making them candidates for drug development.

Antimicrobial Activity

Recent studies have shown that imidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 1H-Imidazole-1-acetamide have been synthesized and tested against resistant strains of bacteria, showcasing their effectiveness as potential antibiotics. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes critical for bacterial survival .

Anticancer Properties

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its ability to interfere with specific signaling pathways involved in tumor growth. For example, docking studies have demonstrated that these compounds can bind effectively to protein targets associated with cancer progression .

Enzymatic Inhibition

The compound has also been explored for its role as an enzyme inhibitor. Specifically, it has been linked to the inhibition of lysosomal phospholipase A2, a target implicated in drug-induced phospholipidosis. This inhibition can predict adverse drug reactions and help in the design of safer pharmaceuticals .

Case Study: Inhibition of Phospholipase A2

A study assessed a library of compounds for their ability to inhibit lysosomal phospholipase A2 (PLA2G15). Among the tested compounds, 1H-Imidazole-1-acetamide derivatives showed promising inhibitory activity, indicating their potential use in mitigating drug-induced toxicity during the development of new therapeutics .

Drug Development and Screening

In drug development, 1H-Imidazole-1-acetamide serves as a scaffold for synthesizing new compounds with improved pharmacological profiles. The compound's ability to form stable interactions with various biological targets facilitates the identification of lead candidates in drug discovery programs.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the imidazole ring and acetamide group can significantly enhance biological activity. For instance, substituents on the phenyl ring have been shown to affect binding affinity and selectivity towards specific targets .

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains | Exhibits membrane-disrupting properties |

| Anticancer Properties | Inhibits cancer cell proliferation | Interferes with signaling pathways related to tumor growth |

| Enzymatic Inhibition | Inhibits lysosomal phospholipase A2 | Predicts drug-induced phospholipidosis |

| Drug Development | Scaffold for synthesizing new therapeutic candidates | Enhances pharmacological profiles through SAR |

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Structural Differences : This compound replaces the phenylmethyl group with a trifluoroethyl substituent. The electron-withdrawing trifluoromethyl group significantly alters electronic properties, enhancing metabolic stability and lipophilicity compared to the benzyl group in the target compound .

- Synthetic Relevance : A 2016 patent highlights its synthesis via nucleophilic substitution, emphasizing its utility in fluorinated intermediates for agrochemicals or pharmaceuticals .

- Functional Impact : Fluorination may improve blood-brain barrier penetration but reduce solubility in polar solvents relative to the phenylmethyl analog.

1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- (CAS 923138-88-9)

- Structural Complexity : This derivative introduces a hydroxymethyl group at position 5 of the imidazole ring and a thioether-linked acetamide side chain. The sulfur atom increases molecular weight (348.4 g/mol) and may enhance redox activity or metal-binding capacity compared to the simpler target compound .

- Pharmacological Potential: The thioether and hydroxymethyl groups suggest applications in enzyme inhibition (e.g., targeting cysteine proteases) or as a prodrug candidate.

General Trends in Substituted Imidazole Acetamides

- Electronic Effects : Electron-donating groups (e.g., phenylmethyl) favor aromatic interactions in drug-receptor binding, while electron-withdrawing groups (e.g., trifluoroethyl) improve stability against oxidative degradation.

- Solubility and Bioavailability: Polar substituents (hydroxymethyl, amino) enhance aqueous solubility, whereas hydrophobic groups (benzyl, trifluoroethyl) increase membrane permeability.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : The N-phenylmethyl derivative may face challenges in regioselective synthesis due to steric hindrance from the benzyl group, whereas fluorinated analogs benefit from well-established fluorination protocols .

- Biological Activity : Thioether-containing imidazole acetamides (e.g., CAS 923138-88-9) demonstrate enhanced interaction with sulfur-metabolizing enzymes, a property absent in the target compound .

Biological Activity

1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active molecules and exhibits potential therapeutic effects, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

The biological activity of 1H-Imidazole-1-acetamide derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors. The compound's imidazole moiety is known for its role in:

- Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is implicated in cancer progression and chemoresistance. Compounds similar to 1H-Imidazole-1-acetamide have shown promise as HO-1 inhibitors, suggesting a potential role in anticancer therapy .

- Antimicrobial Activity : The imidazole scaffold is associated with antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives can inhibit bacterial growth effectively .

Biological Activity Overview

Heme Oxygenase-1 Inhibition

A study investigated the design and synthesis of novel HO-1 inhibitors based on the imidazole scaffold. Among the tested compounds, those with an amide linker showed significant inhibitory activity against HO-1 in various cancer cell lines, including prostate (DU145) and lung (A549) cancer cells. The most potent compound exhibited an IC50 value of less than 8 μM, indicating strong potential for therapeutic application in cancer treatment .

Antimicrobial Efficacy

Research has highlighted the antimicrobial properties of imidazole derivatives. A series of compounds were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL. Notably, compounds derived from the imidazole structure displayed superior antibacterial activity compared to traditional antibiotics .

Anti-leukemic Properties

The anti-leukemic effects of imidazole derivatives were evaluated through in vitro studies. A specific derivative was found to inhibit human leukemia cells with an IC50 value of 3 µM. This suggests that modifications to the imidazole structure can enhance its therapeutic efficacy against leukemia .

Q & A

Q. What synthetic methodologies are effective for preparing 1H-Imidazole-1-acetamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling imidazole cores with acetamide moieties via nucleophilic substitution or amidation. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole rings, enhancing structural diversity (e.g., RRK-305 and RRK-307 derivatives in ).

- Solvent Optimization : Polar aprotic solvents like DMF or DCM improve reaction yields, while catalytic systems (e.g., CuI) accelerate triazole formation .

- Substituent Effects : Electron-donating groups (e.g., -CH₃) at specific positions can stabilize intermediates, reducing side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling 1H-Imidazole-1-acetamide derivatives?

Methodological Answer:

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact (see for general imidazole safety guidelines).

- Ventilation : Work in fume hoods to mitigate inhalation risks, as imidazole derivatives may release volatile intermediates during synthesis .

- First Aid : Immediate rinsing with water for skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent Screening : Systematic variation of R-groups (e.g., phenyl, fluorophenyl) at the imidazole or acetamide positions can modulate interactions with biological targets. For example:

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show improved EGFR inhibition by enhancing binding to kinase domains .

- Antiparasitic Effects : Nitroimidazole analogs (e.g., Benznidazole in ) rely on nitro group reduction to generate toxic free radicals against Trypanosoma cruzi .

- Pharmacophore Mapping : Computational tools (e.g., molecular docking in ) identify critical binding motifs, such as hydrogen bonds between acetamide and EGFR residues .

Q. What computational strategies predict pharmacokinetic and toxicity profiles of novel derivatives?

Methodological Answer:

Q. How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., triazolyl-acetamides in ).

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., RRK-307 in has m/z 421.19 [M+H]⁺) .

Q. What strategies enhance antiparasitic activity in imidazole-acetamide derivatives?

Methodological Answer:

- Nitro Group Incorporation : Analogous to Benznidazole (), introducing -NO₂ at position 2 enhances trypanocidal activity via free radical generation .

- Hybrid Molecules : Combine imidazole with thiazole or triazole rings (e.g., compounds 9a–9e in ) to target multiple parasitic enzymes .

- In Vitro Assays : Use T. cruzi amastigote cultures to measure IC₅₀ values and selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.